2-(3-bromophenyl)-6-iodo-4H-3,1-benzoxazin-4-one
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Overview
Description
2-(3-bromophenyl)-6-iodo-4H-3,1-benzoxazin-4-one is a heterocyclic compound that contains both bromine and iodine atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both bromine and iodine atoms in the structure makes it a versatile compound for various chemical reactions and modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-6-iodo-4H-3,1-benzoxazin-4-one typically involves multiple steps. One common method is the cyclization of an appropriate precursor compound. For example, starting with 3-bromoaniline, the compound can be iodinated to introduce the iodine atom. The resulting intermediate can then undergo cyclization with an appropriate reagent to form the benzoxazinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and solvents that are environmentally friendly can be considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromophenyl)-6-iodo-4H-3,1-benzoxazin-4-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(3-bromophenyl)-6-iodo-4H-3,1-benzoxazin-4-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents. Its unique structure allows for the exploration of new drug candidates.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used as a probe in biological studies to investigate the interactions of bromine and iodine-containing compounds with biological molecules.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(3-bromophenyl)-6-iodo-4H-3,1-benzoxazin-4-one depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of bromine and iodine atoms can influence the compound’s binding affinity and selectivity for these targets. The exact pathways involved can vary depending on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(3-bromophenyl)-4H-3,1-benzoxazin-4-one: This compound lacks the iodine atom and may have different reactivity and applications.
6-iodo-4H-3,1-benzoxazin-4-one: This compound lacks the bromine atom and may also exhibit different properties.
2-(3-chlorophenyl)-6-iodo-4H-3,1-benzoxazin-4-one: This compound has a chlorine atom instead of bromine, which can affect its chemical behavior.
Uniqueness
The presence of both bromine and iodine atoms in 2-(3-bromophenyl)-6-iodo-4H-3,1-benzoxazin-4-one makes it unique compared to similar compounds. This dual halogenation can enhance its reactivity and allow for the exploration of new chemical transformations and applications.
Properties
IUPAC Name |
2-(3-bromophenyl)-6-iodo-3,1-benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrINO2/c15-9-3-1-2-8(6-9)13-17-12-5-4-10(16)7-11(12)14(18)19-13/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SILBQGFTXLJEGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC3=C(C=C(C=C3)I)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrINO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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